2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C9H11N5O2S and its molecular weight is 253.28. The purity is usually 95%.
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Biological Activity
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the triazole ring and the thioether linkage suggests a diverse range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N6O2S. The compound features a furan ring and a thioether moiety connected to a triazole structure. This unique combination contributes to its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Compounds containing triazole rings are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant efficacy against various bacterial and fungal strains. Research indicates that similar triazole derivatives inhibit fungal growth effectively and have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. Studies have shown that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Antiviral | Potential efficacy against viral pathogens |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the amino group enhances its reactivity, facilitating interactions that disrupt cellular processes.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various triazole derivatives found that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of triazole-based compounds on human breast cancer cell lines (MCF7). Results indicated that certain derivatives induced apoptosis at concentrations as low as 10 µM, suggesting a promising therapeutic index for further development .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h1-3H,4-5H2,(H,11,15)(H3,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKVOMFVGNYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.